molecular formula C16H21NO4 B8124803 4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid

Cat. No.: B8124803
M. Wt: 291.34 g/mol
InChI Key: GVYKJUNBVJTODM-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl-protected cyclopropylamino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of cyclopropylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. This forms tert-butoxycarbonylcyclopropylamine.

    Formation of the Benzyl Derivative: The protected amine is then reacted with 4-formylbenzoic acid under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.

    Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the deprotected amine.

Scientific Research Applications

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butoxycarbonylamino)-methyl]benzoic acid
  • 4-[(tert-Butoxycarbonylamino)-methyl]cyclohexanecarboxylic acid
  • 4-[(tert-Butoxycarbonylamino)-methyl]phenylacetic acid

Uniqueness

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where stability under various conditions is required.

Properties

IUPAC Name

4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17(13-8-9-13)10-11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYKJUNBVJTODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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